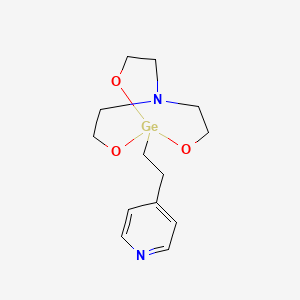
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(2-(4-pyridinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8,9-Trioxa-5-aza-1-germabicyclo(333)undecane, 1-(2-(4-pyridinyl)ethyl)- is a complex organogermanium compound This compound belongs to the class of germatranes, which are characterized by a bicyclic structure containing germanium, nitrogen, and oxygen atoms
Méthodes De Préparation
The synthesis of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(2-(4-pyridinyl)ethyl)- typically involves the reaction of germanium tetrachloride with tris(hydroxymethyl)aminomethane (TRIS) in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are then further reacted with 2-(4-pyridinyl)ethylamine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or ethanol, under an inert atmosphere .
Analyse Des Réactions Chimiques
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(2-(4-pyridinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced germanium species.
Applications De Recherche Scientifique
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(2-(4-pyridinyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.
Medicine: Research is being conducted to explore its potential as a therapeutic agent, particularly in the treatment of diseases where germanium compounds have shown promise.
Mécanisme D'action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(2-(4-pyridinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence various biochemical processes. Additionally, its unique structure allows it to interact with biological membranes and proteins, potentially modulating their function .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(2-(4-pyridinyl)ethyl)- include:
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane: This compound contains silicon instead of germanium and has similar structural properties but different reactivity and applications.
2,8,9-Trioxa-5-aza-1-borabicyclo(3.3.3)undecane: This compound contains boron and is used in different chemical reactions and applications compared to the germanium analog.
1-Isothiocyanato-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane:
Propriétés
Numéro CAS |
100446-88-6 |
|---|---|
Formule moléculaire |
C13H20GeN2O3 |
Poids moléculaire |
324.94 g/mol |
Nom IUPAC |
1-(2-pyridin-4-ylethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C13H20GeN2O3/c1(13-2-5-15-6-3-13)4-14-17-10-7-16(8-11-18-14)9-12-19-14/h2-3,5-6H,1,4,7-12H2 |
Clé InChI |
CMRJAQSAJQEZQF-UHFFFAOYSA-N |
SMILES canonique |
C1CO[Ge]2(OCCN1CCO2)CCC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



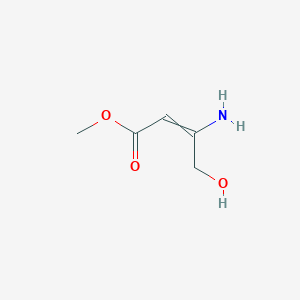
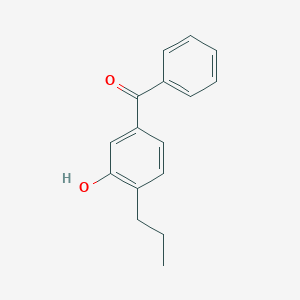
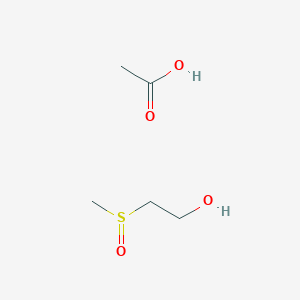
![Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro-](/img/structure/B14344191.png)
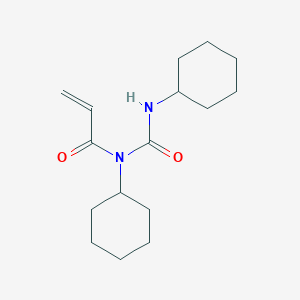

![O-[(1-Phenylethylidene)amino]serine](/img/structure/B14344199.png)
![3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one](/img/structure/B14344204.png)

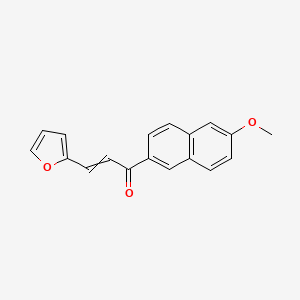
![1-{[2-(Dimethylamino)-2-oxoethoxy]amino}pyridin-1-ium chloride](/img/structure/B14344231.png)

![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)
